![molecular formula C16H21N5O2 B7681735 N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide](/img/structure/B7681735.png)
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the activity of dipeptidyl peptidase-IV (DPP-IV), an enzyme that is involved in the degradation of incretin hormones. Incretin hormones are responsible for regulating glucose homeostasis, and their degradation by DPP-IV leads to elevated blood glucose levels. Therefore, DPP-IV inhibitors like N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide have been investigated for their potential to treat type 2 diabetes mellitus.
Wirkmechanismus
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide works by inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate the release of insulin from pancreatic beta cells. By inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide increases the levels of incretin hormones, which leads to improved glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide include improved glucose homeostasis, increased insulin secretion, and decreased glucagon secretion. In addition, this compound has also been shown to reduce food intake and body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide in lab experiments include its specificity for N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide inhibition, its ability to improve glucose homeostasis, and its potential therapeutic applications in the treatment of metabolic disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide. One area of research is the development of more potent and selective N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide inhibitors that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, further research is needed to determine the long-term safety and efficacy of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide in humans.
Synthesemethoden
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-pyridin-4-yloxypyrrolidine with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the addition of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound has been shown to improve glucose homeostasis by inhibiting the activity of N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide, thereby increasing the levels of incretin hormones. In addition, N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide has also been investigated for its potential to treat other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-9-15(20(2)19-12)18-16(22)11-21-8-5-14(10-21)23-13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQXMHGAFWRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2CCC(C2)OC3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(3-pyridin-4-yloxypyrrolidin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.